An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Difluoropyridine-2-Carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Difluoropyridine-2-Carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Difluoropyridine-2-carboxylic acid (CAS No. 851386-45-3) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the pyridine ring profoundly influences its electronic properties, acidity, lipophilicity, and metabolic stability, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its core physical properties, outlines detailed protocols for their experimental determination, and discusses the rationale behind these characterization workflows. We will delve into the structural identity, thermal properties, solubility profile, acidity (pKa), and spectroscopic signature of the molecule, grounding the discussion in the principles of physical organic chemistry and the practical considerations of drug discovery.
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] Its functionalization provides a vector for tuning a molecule's properties to achieve desired pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The introduction of fluorine, in particular, is a well-established strategy in modern medicinal chemistry to modulate a range of molecular attributes.[2]
Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while inducing powerful electronic effects.[3] In the context of 3,6-difluoropyridine-2-carboxylic acid, these substitutions are expected to:
-
Increase Acidity: The strong electron-withdrawing inductive effect of the fluorine atoms stabilizes the carboxylate anion, thereby lowering the pKa of the carboxylic acid group.[3]
-
Modulate Lipophilicity: Fluorination often increases a molecule's lipophilicity (logP), which can enhance membrane permeability and improve oral bioavailability.[4]
-
Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at strategic positions can block metabolic "soft spots," prolonging a drug's half-life.[2]
-
Influence Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., with carbonyl groups), within protein binding pockets, potentially enhancing target affinity and selectivity.[5]
This guide will systematically explore the key physical properties that arise from this unique combination of a carboxylic acid, a pyridine ring, and dual fluorine substitution.
Molecular Identity and Core Physicochemical Data
The foundational properties of a compound are critical for its handling, formulation, and application. The data for 3,6-difluoropyridine-2-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 851386-45-3 | [6] |
| Molecular Formula | C₆H₃F₂NO₂ | [6] |
| Molecular Weight | 159.09 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 139-141 °C or 147-152 °C | [6] |
| Boiling Point | 277 °C | [6] |
| Density | 1.535 g/cm³ | [6] |
| Flash Point | 122 °C | [6] |
| Refractive Index | 1.515 | [6] |
| XLogP3 (Predicted) | 1.058 | [6] |
| Storage Conditions | 2-8°C, dry, well-ventilated | [6] |
Note on Melting Point Discrepancy: The reported melting point shows some variation. Such discrepancies can arise from differences in sample purity or the specific methodology used for determination (e.g., heating rate, instrument calibration). A pure, crystalline organic compound is expected to have a sharp melting range of 0.5-1.0 °C. A broader range may indicate the presence of impurities, which typically depress and broaden the melting point. For rigorous identification, a mixed melting point determination with an authentic standard is recommended.
Thermal Analysis: Melting Point Determination
The melting point is a fundamental physical property used to identify a compound and assess its purity. The capillary method is a standard and reliable technique.
Causality Behind Experimental Choices
The choice of a capillary-based method (using an apparatus like a Mel-Temp or a Thiele tube) is based on its efficiency with small sample quantities and its ability to provide a precise temperature range.[7] The sample is heated in a medium (a metal block or oil bath) that ensures slow, uniform temperature distribution, which is critical for observing the exact temperatures at which melting begins and ends.[8] A rapid heating rate can lead to an artificially high and broad melting range due to a lag between the thermometer reading and the actual temperature of the sample. Therefore, a slow ramp rate (e.g., 2 °C/minute) is crucial for an accurate measurement.[9]
Detailed Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Place a small amount of dry 3,6-difluoropyridine-2-carboxylic acid on a clean, dry watch glass. Grind the solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until the sample column is 1-2 mm high.[10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20 °C/minute) to find a rough range.[9]
-
Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Insert a new sample. Set the heating rate to a slow ramp (1-2 °C/minute).[9]
-
Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal of solid melts completely.[7]
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.
Solubility Profile and Acidity (pKa)
The solubility and acidity of a molecule are paramount in drug development, influencing everything from formulation to absorption and receptor interaction. For an ionizable compound like a carboxylic acid, solubility is intimately linked to pH.
Workflow for Solubility and Acidity Characterization
Caption: Systematic workflow for determining the solubility and acidity of a carboxylic acid.
Discussion of Acidity (pKa)
The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid, this is described by: R-COOH ⇌ R-COO⁻ + H⁺
Detailed Experimental Protocol: Aqueous Solubility Classification
This protocol qualitatively determines the acidity class of the compound.
-
Water Solubility: Add ~25 mg of the solid to 0.5 mL of deionized water in a test tube. Stir vigorously. If it dissolves, the compound is a small, polar molecule.[13]
-
NaOH Solubility (Strong Base): To a test tube with ~25 mg of solid, add 0.5 mL of 5% aqueous NaOH. Stir. Solubility indicates the presence of an acidic functional group (like a carboxylic acid or phenol) capable of forming a water-soluble sodium salt.
-
Causality: A strong base like NaOH will deprotonate even weak acids. A positive test confirms acidic character.
-
-
NaHCO₃ Solubility (Weak Base): To a test tube with ~25 mg of solid, add 0.5 mL of 5% aqueous NaHCO₃. Stir and observe carefully for the evolution of CO₂ gas (effervescence).[13] Solubility and gas evolution indicate a strongly acidic functional group.
-
Causality: Sodium bicarbonate is a weak base and will only react with acids that are stronger than carbonic acid (pKa₁ ≈ 6.4). A positive test distinguishes strong acids (most carboxylic acids) from weaker acids (most phenols).[14] For this compound, a vigorous reaction is expected.
-
Spectroscopic Characterization
Spectroscopy provides an unambiguous fingerprint of a molecule's structure. For 3,6-difluoropyridine-2-carboxylic acid, a combination of NMR and IR spectroscopy is essential for structural confirmation.
A. Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
-
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[15]
-
C=O Stretch (Carbonyl): A sharp, intense absorption should appear between 1710-1760 cm⁻¹. Conjugation with the pyridine ring may shift this to the lower end of the range.[15]
-
C-F Stretch: Strong absorptions are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F bonds.
-
Aromatic C=C and C=N Stretches: Medium to sharp bands will appear in the 1400-1600 cm⁻¹ region.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be used for full characterization.
-
¹H NMR:
-
-COOH Proton: A highly deshielded singlet is expected far downfield, typically between 10-13 ppm. This peak is often broad and its position is sensitive to solvent and concentration. It will disappear upon shaking the sample with a drop of D₂O.[15]
-
Aromatic Protons: Two protons are present on the pyridine ring. They will appear as doublets or multiplets in the aromatic region (typically 7.0-9.0 ppm), with their chemical shifts influenced by the deshielding effects of the fluorine atoms and the nitrogen atom.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal is expected in the 165-185 ppm range. This signal is typically of lower intensity and is not attached to any protons.[15]
-
Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly bonded to fluorine (C3 and C6) will show large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Other carbons will show smaller two- or three-bond couplings.
-
-
¹⁹F NMR:
-
This is a highly sensitive technique for fluorinated compounds. Two distinct signals are expected, one for the fluorine at the 3-position and one for the fluorine at the 6-position. The chemical shifts and coupling patterns provide definitive information about the electronic environment of each fluorine atom.
-
Conclusion
3,6-Difluoropyridine-2-carboxylic acid is a well-defined chemical entity whose physical properties are dominated by the interplay between its carboxylic acid functionality and the strong inductive effects of its two fluorine substituents. This results in a solid with moderate thermal stability, a distinctly acidic character, and a predictable spectroscopic signature. The experimental protocols outlined in this guide represent standard, validated methodologies in organic chemistry for the robust characterization of such compounds. A thorough understanding of these properties is a critical prerequisite for the effective application of this versatile building block in the rational design of next-generation pharmaceuticals and advanced materials.
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